4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid
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Overview
Description
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is a complex organic compound with a molecular formula of C19H18N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid typically involves multi-step organic reactions. One common method includes the N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone with p-TsOH, followed by further reactions to introduce the pyrrolidine and benzoic acid groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce ketone groups to alcohols, changing the compound’s reactivity.
Substitution: This reaction can replace functional groups with others, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar in structure but lacks the pyrrolidine ring.
3-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid: Very similar but with slight differences in the positioning of functional groups
Uniqueness
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and benzoic acid moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid (CAS No. 833437-63-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O5
- Molecular Weight : 354.36 g/mol
- IUPAC Name : 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid
The compound features a pyrrolidine ring, a methoxyphenyl group, and a benzoic acid moiety, which contribute to its unique chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to bind to certain enzymes or receptors, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, suggesting their potential use in treating infections .
Anticancer Activity
Several studies have investigated the anticancer effects of benzoic acid derivatives. For instance, compounds similar to this compound have been shown to possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Structure Similarity | Biological Activity |
---|---|---|
4-(4-Methoxyphenoxy)benzoic acid | Similar but lacks pyrrolidine ring | Moderate antimicrobial activity |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid | Slight differences in functional groups | Similar anticancer properties |
Properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-26-16-8-6-15(7-9-16)21-11-13(10-17(21)22)18(23)20-14-4-2-12(3-5-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXYUANNEVYMMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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